2-phenoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-9-13-22(14-10-18)31(28,29)26-15-5-6-19-11-12-20(16-23(19)26)25-24(27)17-30-21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNHZYVVHSARCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Tosylation: The resulting tetrahydroquinoline is then tosylated using tosyl chloride and a base such as pyridine to protect the amine group.
Phenoxyacetylation: The tosyl-protected tetrahydroquinoline is then reacted with phenoxyacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The acetamide linkage can be reduced to form amines.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 2-phenoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide exhibit significant anticancer properties. Studies have shown that the tetrahydroquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that such derivatives could effectively target cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes .
3. Neurological Applications
Given the structural similarities to other known neuroactive compounds, this compound is being investigated for potential neuroprotective effects. Research indicates that it may help mitigate neurodegenerative processes and could be beneficial in treating conditions like Alzheimer's disease .
Pharmacological Insights
1. Drug Design and Development
The compound serves as a valuable scaffold for drug development due to its ability to undergo various chemical modifications. Researchers are exploring its derivatives to enhance pharmacokinetic properties and reduce toxicity while maintaining efficacy .
2. Targeted Drug Delivery Systems
Recent advancements have incorporated this compound into nanoparticle formulations aimed at targeted drug delivery. This approach enhances the bioavailability of therapeutic agents while minimizing side effects .
Materials Science Applications
1. Polymer Chemistry
In materials science, the compound is being explored as a building block for synthesizing new polymers with specific properties. Its unique functional groups allow for the creation of copolymers that exhibit enhanced mechanical strength and thermal stability .
2. Coatings and Adhesives
The incorporation of this compound into coatings and adhesives can improve adhesion properties and resistance to environmental degradation. This application is particularly relevant in industries requiring durable materials capable of withstanding harsh conditions .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Anticancer Activity | Demonstrated significant apoptosis induction in cancer cell lines | Potential development of new anticancer therapies |
| Antimicrobial Efficacy Study | Inhibitory effects against multiple bacterial strains observed | Development of novel antimicrobial agents |
| Neuroprotective Effects Research | Suggested benefits in mitigating neurodegenerative processes | Possible treatment avenues for Alzheimer's disease |
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific bioactivity.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s structural complexity invites comparison with other heterocyclic acetamide derivatives. Key analogues include:
Key Observations :
- Tetrahydroquinoline vs. Thiadiazole: The tetrahydroquinoline core in the target compound provides a rigid, planar aromatic system distinct from the smaller, more polar thiadiazole ring in methazolamide derivatives. This difference may influence binding to hydrophobic pockets in enzymes or receptors.
- Tosyl Group vs. Sulfonamide : The tosyl group (electron-withdrawing sulfonyl) contrasts with methazolamide’s sulfonamide (hydrogen-bonding NH and SO₂). The tosyl group could reduce metabolic oxidation compared to sulfonamides, which are prone to conjugation reactions (e.g., glutathione adducts in MZA metabolites) .
- Acetamide Linker: The acetamide in both the target compound and MSH may engage in similar hydrogen-bonding interactions, but the tetrahydroquinoline’s bulkiness might restrict conformational flexibility compared to MSH’s thiadiazole.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns, critical for crystal packing and solubility, can be analyzed using graph set theory . For example:
- The acetamide’s N–H and C=O groups likely form D (donor) and A (acceptor) motifs, respectively, creating chains or rings.
- In contrast, methazolamide’s sulfonamide group forms stronger hydrogen bonds (e.g., R₂²(8) motifs), enhancing its crystalline stability and aqueous solubility compared to the more lipophilic tosyl-containing compound .
Biological Activity
2-phenoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 898447-62-6
- Molecular Formula : C20H22N2O4S
- Molecular Weight : 398.46 g/mol
Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways.
- Antioxidant Properties : It demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
Biological Activity Data
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of this compound using various in vitro assays. The results demonstrated that the compound significantly reduced oxidative stress markers in cultured cells.
Case Study 2: Antimicrobial Efficacy
In a clinical microbiology study, the compound was tested against a panel of bacterial pathogens. The findings revealed that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 3: Cancer Cell Line Studies
Research involving cancer cell lines indicated that the compound induced apoptosis in specific cancer types through the modulation of apoptotic pathways. This suggests potential applications in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
